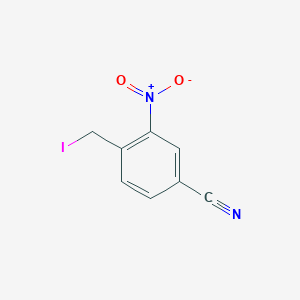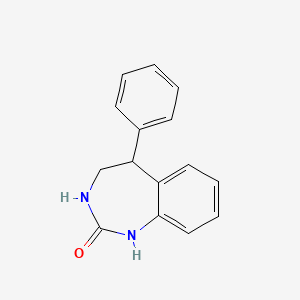![molecular formula C11H10BrNO2 B14364215 2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- CAS No. 90163-00-1](/img/structure/B14364215.png)
2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- is a chemical compound with the molecular formula C11H10BrNO2 It is a derivative of pyrrolidinedione, featuring a bromomethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- typically involves the bromination of a suitable precursor. One common method is the bromination of 2,5-pyrrolidinedione using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid or ketone.
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: Researchers explore its interactions with biological molecules to understand its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- involves its ability to undergo various chemical reactions that modify its structure and properties. The bromomethyl group is particularly reactive, allowing the compound to participate in substitution and other reactions that can alter its biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Bromosuccinimide (NBS): A related compound used in bromination reactions.
2,5-Pyrrolidinedione: The parent compound without the bromomethyl group.
1-Bromo-2,5-pyrrolidinedione: Another brominated derivative with different substitution patterns.
Uniqueness
2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]- is unique due to the presence of both the bromomethyl group and the phenyl ring, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial contexts.
Propriétés
| 90163-00-1 | |
Formule moléculaire |
C11H10BrNO2 |
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10BrNO2/c12-7-8-3-1-2-4-9(8)13-10(14)5-6-11(13)15/h1-4H,5-7H2 |
Clé InChI |
ZGTSGTMCGAEAJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)C2=CC=CC=C2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


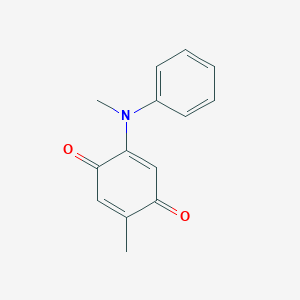

![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/no-structure.png)
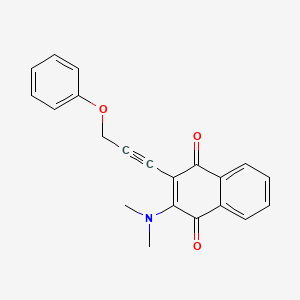
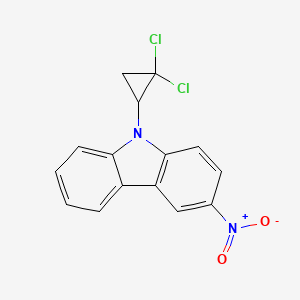
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
